4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate
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Overview
Description
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, (2E)-4-hydroxy-2-butenyl 4-chlorophenylcarbamate . This compound is characterized by the presence of a hydroxy group, a butenyl chain, and a chlorophenylcarbamate moiety.
Preparation Methods
The synthesis of 4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves several steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-hydroxybut-2-en-1-ol under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the butenyl chain can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate: This compound has a similar structure but with a tert-butyl group instead of a chlorophenyl group.
4-hydroxybut-2-en-1-yl N-(4-methylphenyl)carbamate: This compound has a methyl group in place of the chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-hydroxybut-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15) |
InChI Key |
NJFAGWJWYGOAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Origin of Product |
United States |
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